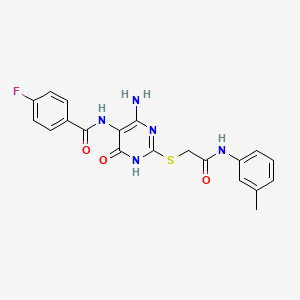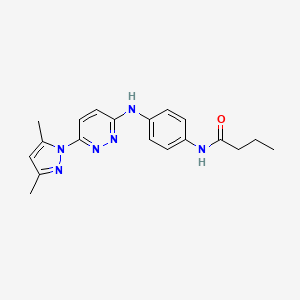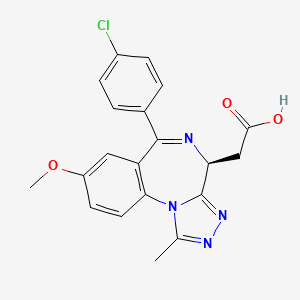
I-BET762 カルボン酸
概要
説明
I-BET762 カルボン酸は、モリブレシブカルボン酸としても知られており、I-BET762 の誘導体です。これは、遺伝子発現の調節に関与するエピジェネティックリーダーであるブロモドメインおよびエクストラターミナル(BET)タンパク質の強力な阻害剤です。BET タンパク質は、ヒストン尾の酢化リジン残基を認識し、クロマチンと転写機構間の相互作用を促進します。 I-BET762 カルボン酸は、さまざまな癌や炎症性疾患の治療に有望視されています .
科学的研究の応用
I-BET762 carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in the synthesis of PROTAC molecules targeting BET proteins.
Biology: Investigated for its role in modulating gene expression by inhibiting BET proteins.
Medicine: Under clinical trials for the treatment of cancers, including nuclear protein in testis midline carcinoma, and inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents and as a tool compound in drug discovery
作用機序
I-BET762 カルボン酸は、BET タンパク質のブロモドメインに結合することによりその効果を発揮し、それらがヒストン尾の酢化リジン残基と相互作用することを阻害します。この阻害は、転写機構のクロマチンへの動員を破壊し、遺伝子発現のダウンレギュレーションにつながります。 分子標的には、転写プロセスの主要な調節因子であるBRD2、BRD3、およびBRD4 が含まれます .
類似の化合物:
モリブレシブ(I-BET762): 類似の結合親和性と作用機序を持つ強力な BET 阻害剤。
JQ1: 化学構造は異なるが、類似の生物活性を持つ別の BET 阻害剤。
OTX015: 癌治療に適用される臨床段階の BET 阻害剤
独自性: I-BET762 カルボン酸は、BET タンパク質に対する結合親和性と選択性を高める特定の修飾によってユニークです。 そのカルボン酸部分は、抱合反応を可能にし、PROTAC 分子の合成における貴重なツールとなります .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
I-BET762 carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein that recognizes acetylated lysine residues on histone tails and regulates gene expression. The compound interacts with the bromodomains of BRD4, preventing it from binding to acetylated histones and thereby modulating the transcription of target genes . This interaction disrupts the recruitment of transcriptional machinery to chromatin, leading to changes in gene expression patterns. Additionally, I-BET762 carboxylic acid can be used to synthesize PROTAC molecules, which are designed to degrade target proteins through the ubiquitin-proteasome system .
Cellular Effects
I-BET762 carboxylic acid exerts significant effects on various types of cells and cellular processes. By inhibiting BRD4, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, I-BET762 carboxylic acid has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It also affects the expression of genes involved in cell survival, differentiation, and immune response. The compound’s impact on cell signaling pathways, such as the MYC oncogene pathway, further underscores its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
The molecular mechanism of I-BET762 carboxylic acid involves its binding interactions with the bromodomains of BRD4. By occupying the acetyl-lysine binding pocket, the compound prevents BRD4 from recognizing and binding to acetylated histones . This inhibition disrupts the formation of transcriptional complexes and leads to changes in gene expression. Additionally, I-BET762 carboxylic acid can inhibit the recruitment of other transcriptional regulators, such as the Mediator complex, to chromatin, further modulating transcriptional activity . The compound’s ability to inhibit BRD4 also results in the downregulation of oncogenes and other genes critical for cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of I-BET762 carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that I-BET762 carboxylic acid remains stable under specific storage conditions, such as -20°C for up to two years . Its activity may decrease over time due to degradation or changes in its chemical structure. Long-term exposure to I-BET762 carboxylic acid in in vitro and in vivo studies has demonstrated sustained inhibition of BRD4 activity, leading to prolonged changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of I-BET762 carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits BRD4 activity and modulates gene expression without causing significant toxicity . At higher doses, I-BET762 carboxylic acid may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
I-BET762 carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of I-BET762 carboxylic acid, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of I-BET762 carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its inhibitory effects on BRD4 . Transporters such as organic anion-transporting polypeptides (OATPs) and efflux pumps like P-glycoprotein (P-gp) may influence the intracellular concentration and distribution of I-BET762 carboxylic acid . These transport mechanisms are critical for determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
I-BET762 carboxylic acid is primarily localized in the nucleus, where it interacts with chromatin and inhibits BRD4 activity . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, nuclear localization signals (NLS) may facilitate the transport of I-BET762 carboxylic acid into the nucleus . Once inside the nucleus, the compound binds to bromodomains on histones, preventing BRD4 from recognizing acetylated lysine residues and modulating gene expression.
準備方法
合成経路および反応条件: I-BET762 カルボン酸の合成は、市販の出発物質から始まり、複数の段階を必要としますベンジル基は、一連の芳香族およびヘテロ芳香族基に置き換えられます .
工業的製造方法: I-BET762 カルボン酸の工業的製造は、通常、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を含みます。 このプロセスには、製造を合理化するための自動反応器と精製システムの使用が含まれます .
化学反応の分析
反応の種類: I-BET762 カルボン酸は、次のようなさまざまな化学反応を受けます。
酸化: 過マンガン酸カリウムなどの酸化剤を使用して、アルコール基をカルボン酸に変換します。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、ケトンをアルコールに還元します。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
ハロゲン化剤: 塩素、臭素.
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換された芳香族化合物が含まれ、これらは特定の用途に合わせてさらに官能基化できます .
4. 科学研究の用途
I-BET762 カルボン酸は、幅広い科学研究の用途を持っています。
化学: BET タンパク質を標的とする PROTAC 分子の合成における配位子として使用されます。
生物学: BET タンパク質を阻害することにより、遺伝子発現の調節における役割について調査されています。
医学: 精巣正中線癌における核タンパク質を含む癌、および炎症性疾患の治療のための臨床試験中です。
類似化合物との比較
Molibresib (I-BET762): A potent BET inhibitor with similar binding affinity and mechanism of action.
JQ1: Another BET inhibitor with a different chemical structure but similar biological activity.
OTX015: A clinical-stage BET inhibitor with applications in cancer therapy
Uniqueness: I-BET762 carboxylic acid is unique due to its specific modifications that enhance its binding affinity and selectivity for BET proteins. Its carboxylic acid moiety allows for conjugation reactions, making it a valuable tool in the synthesis of PROTAC molecules .
特性
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIZLTSJCDOIBH-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




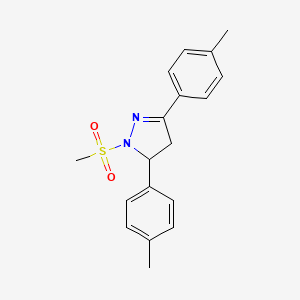

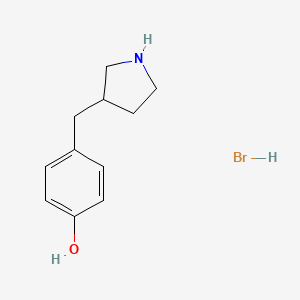
![N-(4-fluorophenyl)-11-(6-fluoropyridin-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2576481.png)
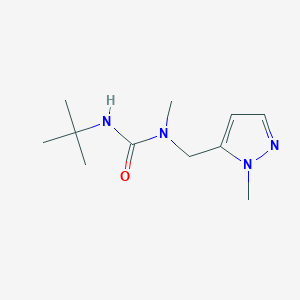
![4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2576484.png)
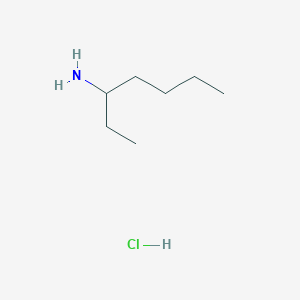
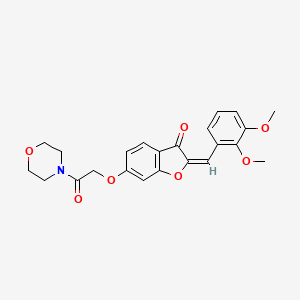

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)
